molecular formula C22H19Br2NO3 B11678200 6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B11678200
M. Wt: 505.2 g/mol
InChI Key: AHPFDPWICDOJPG-UHFFFAOYSA-N
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Description

6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis. This compound is characterized by the presence of bromine atoms, methoxy groups, and a benzoxazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of bromine atoms into the aromatic ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.

    Cyclization: Formation of the benzoxazine ring through a cyclization reaction involving an amine and a phenol derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the bromine atoms.

Scientific Research Applications

6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers or resins.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the bromine atom at the 6-position.

    6-bromo-2-(4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks the bromine atom at the 3-position.

    2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine: Lacks both bromine atoms.

Uniqueness

The presence of bromine atoms and methoxy groups in 6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-1,4-dihydro-2H-3,1-benzoxazine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H19Br2NO3

Molecular Weight

505.2 g/mol

IUPAC Name

6-bromo-2-(3-bromo-4,5-dimethoxyphenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C22H19Br2NO3/c1-26-19-11-14(10-17(24)21(19)27-2)22-25-18-9-8-15(23)12-16(18)20(28-22)13-6-4-3-5-7-13/h3-12,20,22,25H,1-2H3

InChI Key

AHPFDPWICDOJPG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2NC3=C(C=C(C=C3)Br)C(O2)C4=CC=CC=C4)Br)OC

Origin of Product

United States

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